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Introduction: Physcomitrella patens, a moss, has emerged as a powerful model organism in
plant biology and functional genomics. Its high frequency of homologous recombination, simple
developmental pattern, and haploid-dominant life cycle make it particularly amenable to genetic
manipulation.[1][2][3] This document provides a comprehensive guide for cloning a dynamin-
related gene, herein referred to as ppDNM, from P. patens. Dynamin-related proteins are large
GTPases involved in crucial cellular processes such as membrane fission, making them
interesting targets for basic research and potential drug development.

These protocols will cover the entire workflow, from the initial cultivation of P. patens to the final
verification of the cloned gene.

. Data Presentation

For successful gene cloning in Physcomitrella patens, several quantitative parameters are
critical. The following tables summarize key data points derived from established protocols.

Table 1: Physcomitrella patens Culture and Protoplast Isolation Parameters
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Parameter Value/Range Notes

] Younger, rapidly growing tissue
Protonemal Tissue Age for ] ]
) 5-7 days yields a higher number of
Protoplasting ]
viable protoplasts.[4][5]

An effective enzyme mixture
Enzyme for Protoplast Isolation  1-2% (w/v) Driselase for digesting the cell wall of P.
patens.[5][6]

Optimal concentration for

Protoplast Yield 1-1.5 x 1076 protoplasts/mL o )
efficient transformation.[4]
Time required for protoplasts

Protoplast Regeneration Time 5-7 days to regenerate cell walls and

begin cell division.

Table 2: Transformation and Selection Parameters
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Parameter Value/Range Notes

A widely used and effective
Polyethylene Glycol (PEG)- method for introducing DNA

Transformation Method ] )
mediated into P. patens protoplasts.[1][7]

[8]

Optimal final concentration of
Plasmid DNA Concentration 30-50 pg/mL plasmid DNA for
transformation.[4]

The concentration of PEG is
PEG Concentration 25-40% (wi/v) crucial for mediating DNA
uptake.

Antibiotics commonly used for
Selection Agent (example) G418 or Hygromycin B selecting transformed moss
cells.[8]

The effective concentration
) ) may need to be optimized for
Selection Agent Concentration 25-50 pg/mL - o
the specific batch of antibiotic

and cell line.[5]

The frequency of stable
Transformation Efficiency 10-3-10-3 transformants among surviving

regenerated protoplasts.[7]

Il. Experimental Protocols

This section details the step-by-step methodologies for cloning the ppDNM gene.

Protocol 1: Cultivation and Harvesting of Physcomitrella
patens

e Culture Medium Preparation: Prepare BCD medium supplemented with 5 mM diammonium
tartrate (BCD-AT) for optimal protonemal growth.
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 Inoculation: In a sterile laminar flow hood, inoculate Petri dishes containing BCD-AT medium
overlaid with cellophane with a small amount of P. patens protonemal tissue.

 Incubation: Incubate the plates at 25°C under continuous white light.[9]

e Subculture: Subculture the tissue every 7-10 days to maintain a healthy, rapidly growing
culture.

e Harvesting: After 5-7 days of growth, harvest the green protonemal tissue from the
cellophane using a sterile spatula.

Protocol 2: Genomic DNA (gDNA) Extraction

High-quality genomic DNA is essential for successful PCR amplification. While commercial kits
are available, they are often not effective for P. patens.[10] A modified CTAB method is
recommended.

o Tissue Preparation: Weigh approximately 100-200 mg of fresh protonemal tissue, blot it dry,
and freeze it in liquid nitrogen.

e Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a
bead beater.[11]

e Lysis: Add 500 pL of pre-warmed (65°C) CTAB extraction buffer to the powdered tissue and
vortex thoroughly.

e Incubation: Incubate the mixture at 65°C for 30-60 minutes with occasional gentle inversion.

» Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inverting
the tube for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.

o Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of
cold isopropanol and mix gently to precipitate the DNA.

e Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant
and wash the pellet with 70% ethanol.
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e Resuspension: Air-dry the pellet and resuspend the gDNA in 50-100 pL of sterile nuclease-
free water or TE buffer.[11]

e Quantification: Determine the concentration and purity of the extracted gDNA using a
spectrophotometer.

Protocol 3: Primer Design and PCR Amplification of
PPDNM

e Sequence Retrieval: Obtain the cDNA or genomic sequence of the target ppDNM gene from
a plant genomics database such as Phytozome or NCBI.

e Primer Design: Design forward and reverse primers that flank the entire coding sequence
(CDS) of the ppDNM gene. Include restriction enzyme sites at the 5' ends of the primers that
are compatible with your chosen cloning vector. Ensure the primers have a melting
temperature (Tm) between 55-65°C and a GC content of 40-60%.

» PCR Reaction Setup:

o

Template gDNA: 50-100 ng

o Forward Primer (10 uM): 1 uL

o Reverse Primer (10 uM): 1 pL

o dNTP Mix (10 mM): 1 pL

o High-Fidelity DNA Polymerase: 1 unit

o 5x Reaction Buffer: 10 pL

o Nuclease-free water: to a final volume of 50 uL
e PCR Cycling Conditions:

o Initial Denaturation: 98°C for 30 seconds

o 30-35 cycles of:
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» Denaturation: 98°C for 10 seconds
= Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

» Extension: 72°C for 1 minute per kb of the target gene[12]
o Final Extension: 72°C for 5-10 minutes

 Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the
amplification of a band of the expected size.

Protocol 4: Cloning of ppDNM into an Expression Vector

e PCR Product Purification: Purify the amplified ppDNM fragment from the agarose gel using a
gel extraction Kit.

» Restriction Digest: Digest both the purified PCR product and the chosen expression vector
(e.g., a pUC-based vector with a suitable plant promoter like the 35S promoter) with the
selected restriction enzymes.

o Ligation: Set up a ligation reaction with the digested vector and PCR product using T4 DNA
ligase.

o Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.qg.,
DH5a).

o Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic
for the vector.

e Colony PCR and Plasmid Miniprep: Screen colonies by PCR to identify those containing the
PPDNM insert. Culture positive colonies and perform a plasmid miniprep to isolate the
recombinant plasmid.

e Sequence Verification: Sequence the isolated plasmid to confirm the correct orientation and
sequence of the ppDNM gene.

Protocol 5: Transformation of Physcomitrella patens

This protocol is based on the widely used PEG-mediated protoplast transformation method.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.promega.jp/resources/guides/nucleic-acid-analysis/pcr-amplification/
https://www.benchchem.com/product/b1233130?utm_src=pdf-body
https://www.benchchem.com/product/b1233130?utm_src=pdf-body
https://www.benchchem.com/product/b1233130?utm_src=pdf-body
https://www.benchchem.com/product/b1233130?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Protoplast Isolation:

o

Harvest 5-7 day old protonemal tissue.

Incubate the tissue in a 1-2% Driselase solution in 0.48 M mannitol for 30-60 minutes at
room temperature.[5]

Filter the protoplast suspension through a 100 um and then a 50 um nylon mesh to
remove undigested tissue.[5]

Wash the protoplasts by centrifugation and resuspend them in MMM solution (0.48 M
mannitol, 15 mM MgClz, 0.1% MES, pH 5.6) at a concentration of 1-1.5 x 10°
protoplasts/mL.[4]

e Transformation:

[¢]

In a sterile tube, mix 10-15 ug of the purified ppDNM expression plasmid with 300 pL of
the protoplast suspension.[4][5]

Gently add an equal volume of PEG solution (e.g., 40% PEG 4000 in MMM) and mix by
gentle inversion.

Incubate at room temperature for 5-10 minutes.

Optionally, perform a heat shock at 45°C for 5 minutes.[5]

Gradually dilute the mixture with protoplast regeneration medium.

e Regeneration and Selection:

o

o

o

o

Plate the protoplasts on regeneration medium overlaid with cellophane.

Incubate in the dark for 24-48 hours, then transfer to low light conditions for 5-7 days.

Transfer the cellophane to a selection medium containing the appropriate antibiotic (e.qg.,
G418 or hygromycin B).[5]

Incubate for 2-3 weeks until resistant colonies appear.
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Protocol 6: Verification of Transformants

o Genomic DNA Extraction: Extract gDNA from the putative transformants and wild-type P.
patens as described in Protocol 2.

o PCR Verification: Perform PCR on the extracted gDNA using primers specific for the ppDNM
transgene and the selection marker gene.

e Southern Blot Analysis (Optional but Recommended): For definitive proof of integration and
to determine the copy number of the inserted gene, perform a Southern blot analysis.

o Reverse Transcription PCR (RT-PCR): To confirm the expression of the cloned ppDNM
gene, extract total RNA from the transformed lines, synthesize cDNA, and perform PCR with
ppPDNM-specific primers.

lll. Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in these protocols.

Phase 1: Preparation

Phase 2: Molecular Cloning
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Caption: Overall workflow for cloning the ppDNM gene from Physcomitrella patens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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